ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride
Description
This compound features a benzofuran core substituted with methoxy groups at positions 4 and 7, a piperidinium ethoxy group at position 6, and an ethyl carbamate moiety at position 4. The quaternary piperidinium group enhances water solubility, while the carbamate linkage contributes to metabolic stability compared to ester analogs.
Properties
CAS No. |
75883-48-6 |
|---|---|
Molecular Formula |
C20H29ClN2O6 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride |
InChI |
InChI=1S/C20H28N2O6.ClH/c1-4-26-20(23)21-15-16(24-2)14-8-12-27-17(14)19(25-3)18(15)28-13-11-22-9-6-5-7-10-22;/h8,12H,4-7,9-11,13H2,1-3H3,(H,21,23);1H |
InChI Key |
JQNKYGIQNGESLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(C(=C1OCC[NH+]3CCCCC3)OC)OC=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidin-1-ium Ethoxy Substituent
The key fragment, 2-(piperidin-1-ium-1-yl)ethoxy, is commonly introduced by nucleophilic substitution using beta-chloroethylpiperidine hydrochloride or related haloalkyl piperidinium salts. The reaction typically proceeds via alkylation of a phenolic hydroxyl group on the benzofuran ring.
Reaction Conditions and Yields:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride | Potassium carbonate base, amyl acetate or isopropyl acetate solvent, 110–125 °C, 4.5–20 hours reflux | 90–95% | High conversion monitored by HPLC; base neutralizes HCl generated |
| Hydrolysis and acidification to form hydrochloride salt | Reflux in aqueous HCl, 5–48 hours, cooling and crystallization | 90–93% | Product isolated as hydrochloride salt with high purity |
These conditions were exemplified in the preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride, a structurally related intermediate, which shares the piperidinoethoxy moiety.
Formation of the Benzofuran Core with Methoxy Substituents
The 4,7-dimethoxy substitution pattern on the benzofuran ring is typically introduced via selective methylation of hydroxybenzofuran precursors or by using appropriately substituted starting materials. The benzofuran ring can be synthesized by cyclization of ortho-hydroxyphenyl ketones or aldehydes under acidic or basic conditions.
Carbamate Formation
The ethyl carbamate group is introduced by reaction of the amine group on the benzofuran substituent with ethyl chloroformate or carbamoylating agents under mild basic conditions. This step requires careful control to avoid overreaction or side products.
Conversion to Chloride Salt
The final compound is isolated as the chloride salt to improve water solubility and stability. This is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Detailed Experimental Procedure Example
Based on the synthesis of related compounds and patent literature, a plausible detailed preparation method is as follows:
-
- Charge methyl 4-hydroxybenzoate (0.05 mol) and potassium carbonate (0.06 mol) into a dry reaction flask under nitrogen.
- Add beta-chloroethylpiperidine hydrochloride (0.06 mol) and isopropyl acetate (60 mL).
- Heat the mixture to 75–80 °C and stir for 20 hours until complete consumption of methyl 4-hydroxybenzoate (monitored by HPLC).
- Cool to below 50 °C and add water to dissolve inorganic salts.
- Separate organic and aqueous layers; discard aqueous layer.
- Wash organic layer with water again to purify.
Hydrolysis and Salt Formation:
- Extract the organic phase with 8N hydrochloric acid.
- Separate aqueous phase and discard organic layer.
- Reflux aqueous phase for 48 hours to hydrolyze ester to acid and form hydrochloride salt.
- Cool mixture to 0–5 °C and filter precipitated hydrochloride salt.
- Wash with cold acetone and dry under vacuum.
Yield: Approximately 95% of theoretical yield with >99% purity by HPLC.
Data Tables Summarizing Preparation Parameters
| Parameter | Values/Conditions | Comments |
|---|---|---|
| Base used | Potassium carbonate (anhydrous or sesquihydrate) | Neutralizes HCl, promotes nucleophilic substitution |
| Solvent | Amyl acetate, isopropyl acetate | Nonpolar, high boiling point for reflux |
| Temperature | 110–125 °C (alkylation), reflux (acid hydrolysis) | Ensures reaction completion |
| Reaction time | 4.5–20 hours (alkylation), 5–48 hours (hydrolysis) | Optimized for yield and purity |
| Product isolation | Crystallization from acetone | Provides pure hydrochloride salt |
| Yield | 90–95% | High efficiency synthesis |
| Purity | >99% by HPLC | Suitable for pharmaceutical applications |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives .
Scientific Research Applications
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, and in various industrial processes
Mechanism of Action
The mechanism of action of ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
The following analogs share the 4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran core but differ in the substituent at position 5. Key differences in physicochemical and commercial properties are summarized below:
Table 1: Structural and Commercial Comparison
*Calculated based on structural formulas.
Key Differences and Implications
Substituent Polarity and Solubility
- Ethyl Carbamate (Target Compound): The carbamate group (O-linked) is less polar than amides but more hydrolytically stable than esters. Combined with the charged piperidinium, this likely ensures balanced solubility, suitable for oral bioavailability .
- This may explain its moderate supplier count (3), indicating broader exploratory use .
- Trifluoroacetamide: The electronegative trifluoromethyl group lowers LogP significantly, improving solubility. However, the strong electron-withdrawing effect could destabilize the amide bond, limiting shelf-life despite high solubility .
- Cyclohexanecarboxamide: The bulky cyclohexane group creates steric hindrance, reducing solubility and possibly receptor binding efficiency. Its low supplier count (2) suggests niche applications .
Metabolic Stability
- Carbamates generally exhibit greater resistance to enzymatic hydrolysis compared to esters but less than amides. The target compound’s ethyl carbamate may offer intermediate metabolic stability, ideal for sustained activity.
- Trifluoroacetamide’s stability is context-dependent: the CF₃ group resists oxidation but may increase susceptibility to nucleophilic attack in vivo .
Commercial Availability
- The benzamide variant’s higher supplier count (3) implies established research or industrial demand, possibly due to prior lead optimization efforts. In contrast, the target compound’s absence from supplier lists suggests it remains under preclinical investigation .
Q & A
Basic Question: How to design a synthesis route for this compound?
Methodological Answer:
Begin with a retrosynthetic analysis of the benzofuran core, prioritizing the introduction of the piperidinium-ethoxy and carbamate substituents. Use computational reaction path search tools (e.g., quantum chemical calculations) to identify feasible intermediates and transition states, minimizing trial-and-error experimentation . Validate synthetic steps via small-scale reactions, monitoring regioselectivity under varying conditions (e.g., solvent polarity, temperature). Key considerations:
- Protecting groups for methoxy and piperidine functionalities.
- Coupling agents for carbamate formation (e.g., CDI, DCC).
- Quaternization of piperidine using alkyl halides in polar aprotic solvents.
Table 1: Example Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent (Dielectric) | DMF (ε=37) vs THF (ε=7.5) | DMF |
| Temperature (°C) | 25–80 | 60 |
| Reaction Time (hr) | 12–48 | 24 |
Advanced Question: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility, solvent interactions). Use a multi-pronged approach:
Dynamic NMR (DNMR): Probe slow-exchange processes affecting chemical shifts.
DFT Calculations with Solvent Models: Compare computed shifts (e.g., using PCM solvent models) against experimental data .
Variable-Temperature Studies: Identify temperature-dependent peak splitting.
2D Correlation Spectroscopy (COSY, NOESY): Confirm coupling networks and spatial proximity of protons.
Example Workflow:
- If piperidine protons show unexpected splitting, model chair vs. boat conformers computationally.
- Cross-reference with X-ray crystallography (if crystals are obtainable).
Basic Question: What experimental design strategies optimize yield and purity?
Methodological Answer:
Adopt a Design of Experiments (DoE) framework to minimize experimental runs while maximizing data quality . Key factors:
- Central Composite Design (CCD): Test variables like stoichiometry, solvent ratio, and catalyst loading.
- Response Surface Methodology (RSM): Map interactions between variables (e.g., temperature vs. reaction time).
- Critical Quality Attributes (CQAs): Prioritize yield, impurity profile (HPLC), and crystallinity.
Table 2: DoE Variables for Carbamate Formation
| Factor | Low Level | High Level |
|---|---|---|
| Molar Ratio (Amine:CDI) | 1:1.2 | 1:2.5 |
| Solvent (DMF:H2O) | 9:1 | 7:3 |
| Reaction Time (hr) | 12 | 36 |
Advanced Question: How to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Focus on substituent effects and electronic/steric contributions:
Analog Synthesis: Modify the benzofuran’s methoxy groups, piperidine substituents, or carbamate linkage.
Computational Docking: Map interactions with target proteins using molecular dynamics (MD) simulations.
Free-Wilson Analysis: Quantify contributions of specific substituents to bioactivity .
QSAR Modeling: Corrogate physicochemical properties (e.g., logP, H-bond donors) with activity data.
Key Insight:
The piperidinium group’s quaternization likely enhances solubility and target binding via charge-charge interactions. Compare with neutral piperidine analogs to validate .
Basic Question: How to validate analytical methods for impurity profiling?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
Forced Degradation Studies: Expose the compound to heat, light, acid/base, and oxidizers (e.g., H2O2) to generate degradation products.
HPLC Method Development: Optimize columns (C18 vs. HILIC), mobile phase (ACN/buffer gradients), and detection (UV vs. MS).
Validation Parameters:
- Linearity (R² > 0.995 over 50–150% of target concentration).
- LOQ/LOD (e.g., S/N ≥ 10 for LOQ).
- Robustness (±2% flow rate, ±1°C column temperature).
Reference: Use ammonium acetate buffer (pH 6.5) for LC-MS compatibility, as demonstrated in similar carbamate analyses .
Advanced Question: How to address discrepancies between in vitro and in silico toxicity predictions?
Methodological Answer:
Reassess Computational Models: Ensure toxicity predictors (e.g., ProTox-II, ADMETlab) account for quaternary ammonium salts’ unique membrane interactions.
Mechanistic Studies:
- Cytotoxicity Assays: Compare MTT vs. LDH release to differentiate apoptosis vs. necrosis.
- Reactive Oxygen Species (ROS) Detection: Use DCFH-DA probes in cell lines.
Metabolite Identification: Incubate with liver microsomes (e.g., human S9 fraction) and screen for toxic intermediates (e.g., epoxides) .
Basic Question: What safety protocols apply to handling this compound?
Methodological Answer:
- PPE: Gloves (nitrile), goggles, and lab coats.
- Ventilation: Use fume hoods for weighing/quaternization steps due to volatile alkylating agents.
- Spill Management: Neutralize with activated carbon or vermiculite; avoid water for moisture-sensitive intermediates.
- Documentation: Align with institutional Chemical Hygiene Plans, emphasizing hazard communication (e.g., SDS for piperidine derivatives) .
Advanced Question: How to model its environmental fate in atmospheric chemistry studies?
Methodological Answer:
Tropospheric Lifetime Estimation: Calculate OH radical reaction rates using relative rate methods.
Heterogeneous Chemistry: Investigate aerosol-phase interactions via smog chamber experiments.
Aquatic Photolysis: Simulate sunlight exposure (e.g., Xenon arc lamps) and quantify degradation products via LC-HRMS .
Computational Tool: EPI Suite’s AOPWIN for oxidation pathway predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
